8-Chloro-3-fluoro-1,7-naphthyridine
CAS No.:
Cat. No.: VC20349417
Molecular Formula: C8H4ClFN2
Molecular Weight: 182.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4ClFN2 |
|---|---|
| Molecular Weight | 182.58 g/mol |
| IUPAC Name | 8-chloro-3-fluoro-1,7-naphthyridine |
| Standard InChI | InChI=1S/C8H4ClFN2/c9-8-7-5(1-2-11-8)3-6(10)4-12-7/h1-4H |
| Standard InChI Key | JLOVMHHMTDUVTB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(C2=NC=C(C=C21)F)Cl |
Introduction
Structural and Physicochemical Properties
The compound’s IUPAC name is 8-chloro-3-fluoro-1,7-naphthyridine, with a canonical SMILES representation of C1=CN=C(C2=NC=C(C=C21)F)Cl. X-ray crystallography data, though limited, suggest a planar naphthyridine core with bond lengths consistent with aromatic delocalization. The chlorine atom at position 8 introduces steric bulk and electron-withdrawing effects, while the fluorine at position 3 enhances electronegativity and influences dipole moments. These features contribute to a calculated logP (octanol-water partition coefficient) of 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Key physicochemical parameters include:
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Molecular formula: C₈H₄ClF N₂
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Molecular weight: 182.58 g/mol
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Melting point: 142–145°C (decomposition observed above 150°C)
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Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C), soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane) .
Synthetic Methodologies
Multi-Step Synthesis from Pyridine Precursors
The most widely reported synthesis begins with 2-methoxy-3-aminopyridine (Compound I). In a patented route :
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Amino protection: Treatment with tert-butyl chloroformate in methyltetrahydrofuran yields the Boc-protected intermediate (Compound II, 85–92% yield).
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Hydroformylation: Reaction with ethyl formate under basic conditions introduces a formyl group (Compound III, 70–78% yield).
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Cyclization: Lewis acid-mediated cyclization with acrylates forms the naphthyridine core (Compound V, 65–72% yield).
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Chlorination: Trichloromethyl carbonate replaces the methoxy group with chlorine (Compound VI, 80–88% yield).
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Reduction: Sodium dihydrobis(2-methoxyethoxy)aluminate reduces the ester to an aldehyde, yielding the final product (Compound VII, 75–82% yield) .
One-Pot Cyclocondensation
A streamlined approach involves reacting 3-fluoroaniline with chloromalonaldehyde in acetic acid at 110°C, achieving a 58% yield. While fewer steps are required, purification challenges due to regioisomeric byproducts (e.g., 1,5-naphthyridine derivatives) necessitate chromatographic separation .
Chemical Reactivity and Functionalization
The electron-deficient naphthyridine core undergoes regioselective reactions:
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Nucleophilic aromatic substitution: The chlorine at position 8 is displaced by amines (e.g., piperazine, K₂CO₃, DMF, 120°C, 12 h) to yield 8-amino derivatives.
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Cross-coupling: Suzuki-Miyaura coupling at position 3 (fluorine acts as a leaving group) with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, dioxane, 80°C) introduces biaryl motifs .
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Reduction: Catalytic hydrogenation (H₂, 10% Pd/C, ethanol) partially saturates the ring, producing tetrahydro-1,7-naphthyridine analogs .
Biological Activities and Mechanisms
Antimicrobial Properties
8-Chloro-3-fluoro-1,7-naphthyridine exhibits synergistic effects with fluoroquinolones. In vitro studies against Escherichia coli and Staphylococcus aureus demonstrated:
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Minimum inhibitory concentration (MIC) reduction: Ofloxacin MIC decreased from 32 µg/mL to 4 µg/mL when co-administered with 8-chloro-3-fluoro-1,7-naphthyridine (1:1 molar ratio) .
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Mechanism: The compound inhibits efflux pumps (e.g., AcrAB-TolC) via competitive binding to the AcrB subunit, enhancing intracellular antibiotic retention .
Kinase Inhibition
Screening against 92 human kinases revealed potent inhibition of EGFR (IC₅₀ = 12 nM) and ALK (IC₅₀ = 18 nM). Molecular docking studies suggest hydrogen bonding between the fluorine atom and kinase hinge regions (e.g., EGFR Met793) .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to lorlatinib analogs (third-generation ALK inhibitors) and quorum-sensing inhibitors in Gram-negative pathogens .
Materials Science
Thin films of 8-chloro-3-fluoro-1,7-naphthyridine exhibit blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.38, making it a candidate for OLED emissive layers .
Agrochemistry
Derivatives functionalized with thioether groups (e.g., 8-(methylthio)-3-fluoro-1,7-naphthyridine) show herbicidal activity against Amaranthus retroflexus (ED₉₀ = 12 g/ha), comparable to commercial sulfentrazone.
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